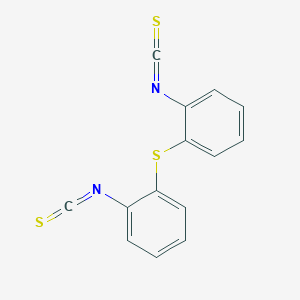
1,1'-Sulfanediylbis(2-isothiocyanatobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis(2-isothiocyanatobenzene): is an organic compound with the molecular formula C14H8N2S3 . It is characterized by the presence of two isothiocyanate groups attached to a benzene ring, which are linked by a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) typically involves the reaction of 2-isothiocyanatobenzenethiol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4NCS+SCl2→C6H4NCS-S-C6H4NCS+2HCl
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Addition Reactions: The isothiocyanate groups can react with amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate groups.
Oxidizing Agents: Hydrogen peroxide and peracids are used for the oxidation of the sulfur atom.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for the reduction of the sulfur atom.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Sulfoxides and Sulfones: Formed from the oxidation of the sulfur atom.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The sulfur atom in the compound can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Sulfanediylbis(2-isopropylbenzene): Similar structure but with isopropyl groups instead of isothiocyanate groups.
1,1’-Sulfanediylbis(2-chlorobenzene): Contains chlorine atoms instead of isothiocyanate groups.
1,1’-Sulfanediylbis(2-methylbenzene): Contains methyl groups instead of isothiocyanate groups.
Uniqueness
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) is unique due to its dual isothiocyanate groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring the modification of biomolecules or the synthesis of complex organic compounds .
Propriétés
Numéro CAS |
40939-90-0 |
|---|---|
Formule moléculaire |
C14H8N2S3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-isothiocyanato-2-(2-isothiocyanatophenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H8N2S3/c17-9-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16-10-18/h1-8H |
Clé InChI |
BNOZCRAPCNCNRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=C=S)SC2=CC=CC=C2N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


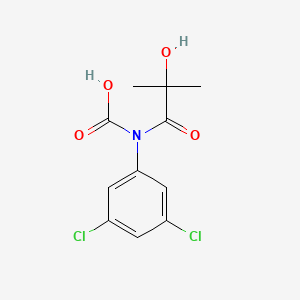
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
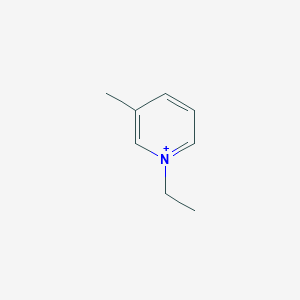
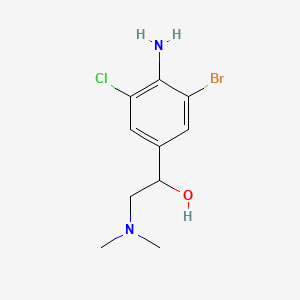
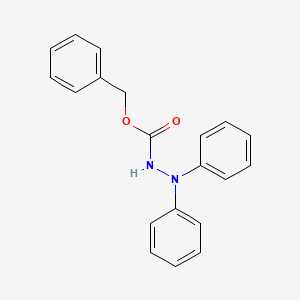
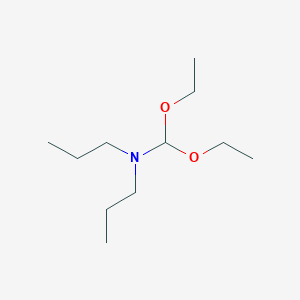
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
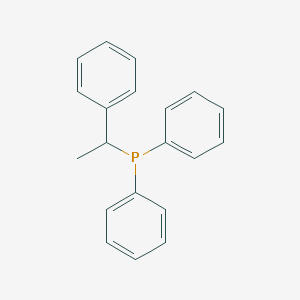
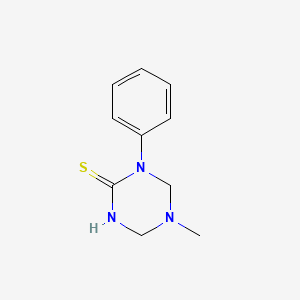
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)

